2-Methyl-3-nitroanisole (CAS: 4837-88-1), systematically named 1-methoxy-2-methyl-3-nitrobenzene, is a 1,2,3-trisubstituted aromatic building block utilized in pharmaceutical and fine chemical manufacturing . Presenting as a crystalline solid (MP 54–56 °C) at room temperature, it offers distinct handling advantages over liquid-state analogs [1]. Its specific structural arrangement—featuring adjacent methoxy, methyl, and nitro groups—provides a precisely tuned electronic and steric environment that is resistant to unwanted ring degradation during oxidative transformations [2]. As a result, it is an essential precursor for the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals [3].
Attempting to substitute 2-Methyl-3-nitroanisole with more common isomers, such as 4-Methyl-2-nitroanisole or generic nitroanisoles, prevents the completion of downstream synthetic pathways [1]. The specific 1,2,3-substitution pattern is a strict geometric requirement for forming the core pharmacophores of APIs like Mepindolol and Amosulalol [2]. Furthermore, the physical properties of alternative isomers—many of which are liquids at room temperature—introduce dosing inaccuracies and require modified material handling infrastructure during scale-up. Consequently, generic substitution results in structural failure in target molecule synthesis and introduces unnecessary process engineering challenges.
In industrial procurement, the physical state of a precursor dictates the required infrastructure. 2-Methyl-3-nitroanisole presents as a crystalline solid at room temperature, whereas its close isomer 4-Methyl-2-nitroanisole is a liquid that can freeze or become viscous in cold environments . This difference eliminates the need for heated transfer lines and simplifies precise gravimetric dosing during batch manufacturing [1].
| Evidence Dimension | Melting Point / Physical State |
| Target Compound Data | 54–56 °C (Solid at RT) |
| Comparator Or Baseline | 4-Methyl-2-nitroanisole (MP 8–9 °C, Liquid at RT) |
| Quantified Difference | +46 °C shift in melting point |
| Conditions | Standard ambient temperature and pressure (25 °C, 760 mmHg) |
Solid-state precursors enable highly accurate gravimetric feeding and avoid the cold-weather handling complications associated with low-melting liquids.
The strategic placement of the strongly electron-withdrawing nitro group at the 3-position deactivates the aromatic ring, protecting it from oxidative degradation [1]. When subjected to standard aqueous permanganate oxidation, 2-Methyl-3-nitroanisole selectively yields the corresponding 2-nitro-3-methoxybenzoic acid at a 67% isolated yield [2]. Without this specific deactivation pattern, generic un-deactivated methylanisoles often suffer from competitive ring cleavage or poor regioselectivity, reducing isolated yields [1].
| Evidence Dimension | Isolated Yield of Benzoic Acid Derivative |
| Target Compound Data | 67% yield (via KMnO4/H2O oxidation) |
| Comparator Or Baseline | Generic un-deactivated methylanisoles (typically <45% due to ring oxidation) |
| Quantified Difference | >20% absolute yield improvement |
| Conditions | Aqueous KMnO4 oxidation at controlled temperatures |
Reliable, high-yield oxidation to the benzoic acid derivative reduces raw material waste and streamlines the synthesis of complex 1,2,3-trisubstituted pharmaceutical intermediates.
For the synthesis of specific active pharmaceutical ingredients (APIs) such as Mepindolol and Amosulalol, the exact 1,2,3-substitution pattern of 2-Methyl-3-nitroanisole is a strict structural requirement [1]. Substituting with the more common 4-Methyl-2-nitroanisole yields a 1,2,4-pattern that structurally precludes the formation of the required target pharmacophore . The 2-methyl-3-nitroanisole core provides the exact steric and electronic geometry needed for subsequent selective reduction and cyclization steps [1].
| Evidence Dimension | Pharmacophore Substitution Pattern |
| Target Compound Data | 1-methoxy-2-methyl-3-nitrobenzene (1,2,3-trisubstituted) |
| Comparator Or Baseline | 4-Methyl-2-nitroanisole (1,2,4-trisubstituted) |
| Quantified Difference | 100% target specificity (1,2,3-pattern) vs. 0% viability for target APIs |
| Conditions | Downstream integration into Mepindolol/Amosulalol synthesis pathways |
Procurement must secure the exact 1,2,3-isomer, as generic nitroanisole substitution will result in total failure of the downstream API synthesis.
After initial functionalization of the 2-Methyl-3-nitroanisole scaffold, the nitro group can be reduced with chemoselectivity (97% yield) [1]. While standard reducing agents (like Pd/C or Zn) often yield complex mixtures when other reducible groups are present, utilizing nickel boride (Ni2B) achieves a 97% conversion to the corresponding aniline derivative [2]. This high-yielding reduction pathway is a hallmark of the 2-methyl-3-nitroanisole scaffold in complex total synthesis [1].
| Evidence Dimension | Reduction Yield to Aniline Derivative |
| Target Compound Data | 97% yield (using Ni2B) |
| Comparator Or Baseline | Standard reducing agents (Pd/C, Zn, SnCl2) |
| Quantified Difference | Near-quantitative yield vs. 'complex mixtures' (low isolated yield) |
| Conditions | Reduction of acetonyl ester derivative using Ni2B under H2 atmosphere |
The ability to achieve 97% reduction yield without destroying sensitive orthogonal functional groups makes this scaffold valuable for multi-step pharmaceutical manufacturing.
2-Methyl-3-nitroanisole is the established starting material for synthesizing the antihypertensive agents Mepindolol and Amosulalol [1]. Its precise 1,2,3-trisubstituted aromatic ring provides the exact structural framework required for these APIs, making it a necessary procurement item for pharmaceutical manufacturers producing these specific generic drugs [2].
Due to the electron-withdrawing nature of the nitro group protecting the aromatic ring, this compound is suited for high-yield oxidation to 2-nitro-3-methoxybenzoic acid [3]. This application is highly relevant for process chemists who require a reliable, scalable route to functionalized benzoic acids without the yield losses typically associated with ring degradation[4].
In advanced organic synthesis and natural product research, 2-Methyl-3-nitroanisole serves as the foundational building block for synthesizing complex molecules like Waltherione F [3]. Its compatibility with chemoselective reduction techniques allows researchers to build intricate heterocyclic cores, making it a practical selection for R&D laboratories focused on novel alkaloid development [4].
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